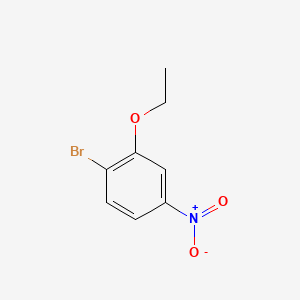

1-Bromo-2-ethoxy-4-nitrobenzene

説明

特性

IUPAC Name |

1-bromo-2-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALXYXWTUXLPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628580 | |

| Record name | 1-Bromo-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423165-33-7 | |

| Record name | 1-Bromo-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Ethoxy 4 Nitrobenzene

Retrosynthetic Strategies and Target Molecule Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 1-bromo-2-ethoxy-4-nitrobenzene, several logical disconnections can be proposed based on the three key functional groups: the nitro group, the bromo group, and the ethoxy group.

Disconnection of the Carbon-Nitro Bond (C-NO₂): This is a common strategy, as nitration is a well-established electrophilic aromatic substitution reaction. This disconnection leads to the precursor 1-bromo-2-ethoxybenzene (also known as 2-bromophenetole). The synthesis would then involve the selective nitration of this precursor.

Disconnection of the Carbon-Bromine Bond (C-Br): This approach considers electrophilic bromination as the key final step. The corresponding precursor would be 1-ethoxy-3-nitrobenzene . The challenge in this route lies in the synthesis of the precursor and the regioselectivity of the bromination step.

Disconnection of the Carbon-Oxygen Bond (C-O): This strategy can be approached in two ways. The first involves a Williamson ether synthesis, pointing to 1-bromo-2-hydroxy-4-nitrobenzene as the immediate precursor, which would be reacted with an ethylating agent. A second, more powerful approach involves a nucleophilic aromatic substitution (SNAr) reaction. This disconnection points to a precursor like 1-bromo-2-chloro-4-nitrobenzene (B1328927) or 1,2-dibromo-4-nitrobenzene . stackexchange.com In this scenario, a strong electron-withdrawing group (the nitro group) activates a leaving group (a halogen) in the ortho or para position for substitution by an ethoxide nucleophile. The high activation provided by the para-nitro group makes the halogen at the C2 position highly susceptible to nucleophilic attack.

These disconnections give rise to several potential synthetic pathways, the feasibility of which depends on the principles of regioselectivity in aromatic substitutions.

Classical Synthetic Approaches

The synthesis of this compound relies on a toolkit of classical organic reactions tailored for aromatic systems. The introduction of each functional group—nitro, bromo, and ethoxy—is achieved through specific protocols.

Aromatic Nitration Protocols

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto a benzene (B151609) ring. The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). pbworks.com Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

The success of nitration in a multi-step synthesis depends on the directing effects of the substituents already present on the ring. For a potential precursor like 3-bromophenetole (B1265880), both the ethoxy group (-OEt) and the bromine atom (-Br) are ortho-, para-directing groups. nih.govsigmaaldrich.com However, the ethoxy group is a much stronger activating group than bromine. Therefore, nitration would be directed primarily to the positions ortho and para to the ethoxy group.

Electrophilic Aromatic Bromination Techniques

The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic bromination. This reaction involves treating the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, generating a strong electrophile ("Br⁺") that attacks the electron-rich benzene ring. libretexts.org

In the context of synthesizing this compound, if one were to brominate a precursor like 1-ethoxy-3-nitrobenzene, the directing effects would be crucial. The ethoxy group is ortho-, para-directing and activating, while the nitro group is meta-directing and strongly deactivating. quora.com The combined effect would strongly direct the incoming bromine atom to the positions ortho or para to the ethoxy group and meta to the nitro group. Position 2 fulfills these criteria (ortho to ethoxy, meta to nitro), suggesting this could be a highly selective transformation.

Nucleophilic Ethoxylation Reactions

Introducing an ethoxy group can be accomplished via nucleophilic aromatic substitution (SNAr), a powerful reaction for highly electron-deficient aromatic rings. stackexchange.com For an SNAr reaction to proceed, two conditions must be met: the ring must be substituted with at least one strong electron-withdrawing group, and there must be a good leaving group (typically a halogen) positioned ortho or para to the electron-withdrawing group.

A precursor such as 1-bromo-2-chloro-4-nitrobenzene is an ideal candidate for this reaction. nih.gov The nitro group at C4 strongly withdraws electron density from the ring, particularly from the ortho position (C2) and the para position (C1, which is not relevant for substitution here). This activation makes the chlorine atom at C2 an excellent leaving group when attacked by a nucleophile like sodium ethoxide (NaOEt). The bromine atom at C1 is meta to the nitro group and is therefore not activated, ensuring selective substitution of the chlorine. stackexchange.com

Sequential Reaction Schemes for Positional Selectivity

The order in which substitution reactions are performed is critical for achieving the correct isomer. libretexts.org The directing effects of the substituents guide the position of subsequent functionalization. Two plausible routes demonstrate this principle.

Route 1: Based on Nucleophilic Ethoxylation (SNAr)

This is arguably one of the most efficient and selective routes.

Nitration: The synthesis begins with 1-bromo-2-chlorobenzene. Nitration using a mixture of HNO₃ and H₂SO₄ introduces a nitro group. The bromo and chloro substituents are both ortho-, para-directing. The primary site of nitration is para to the bromine and ortho to the chlorine, yielding 1-bromo-2-chloro-4-nitrobenzene .

Nucleophilic Ethoxylation: The resulting compound is then treated with sodium ethoxide in a suitable solvent like ethanol (B145695) or DMF. As described previously, the nitro group at C4 activates the chlorine at C2 for nucleophilic substitution. The ethoxide ion selectively displaces the chloride ion to furnish the final product, This compound . stackexchange.com

Route 2: Based on Electrophilic Nitration

This route relies on controlling the regioselectivity of nitration on a pre-formed phenetole.

Etherification: Starting from 3-bromophenol, a Williamson ether synthesis with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃) yields 3-bromophenetole (1-bromo-3-ethoxybenzene). nih.gov

Nitration: The subsequent nitration of 3-bromophenetole is directed by both the ethoxy and bromo groups. The ethoxy group is a powerful ortho-, para-director, while the bromo group is a weaker ortho-, para-director. The nitration is expected to occur primarily at the positions activated by the stronger ethoxy group, which are C2, C4, and C6. Position C4 is para to the ethoxy group and ortho to the bromo group, making it a highly favored position electronically. Position C6 is ortho to the ethoxy group. Position C2 is ortho to the ethoxy group but is sterically hindered by the adjacent bromine atom. Therefore, nitration is expected to predominantly yield the desired This compound (nitration at C4) along with the 1-bromo-2-ethoxy-6-nitrobenzene isomer. Separation of these isomers would then be required.

Optimization of Reaction Parameters for Enhanced Efficiency and Yield

To maximize the yield and purity of the final product while minimizing side reactions and costs, optimization of reaction parameters is essential. This involves systematically adjusting conditions such as temperature, reaction time, and the choice of reagents and catalysts.

For the nitration step , careful control of temperature is critical. Aromatic nitrations are highly exothermic, and excessive temperatures can lead to the formation of dinitrated byproducts. pbworks.com Maintaining a low temperature (e.g., 0-10 °C) during the addition of the aromatic substrate to the nitrating mixture is standard practice. The ratio of sulfuric to nitric acid can also be adjusted to control the concentration of the nitronium ion and thus the reaction rate.

In the case of nucleophilic aromatic substitution , temperature plays a key role. While SNAr reactions require activation energy, excessively high temperatures can lead to decomposition or side reactions. The optimal temperature is often determined empirically to find a balance between a reasonable reaction rate and high product purity. The choice of solvent is also important; polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions compared to protic solvents like ethanol.

The table below summarizes findings from research on related reactions, which can inform the optimization of the synthesis of this compound.

| Reaction Step | Precursor | Reagents & Conditions | Key Optimization Parameters | Observed Outcome/Yield | Citation |

| Nitration | Bromobenzene | Conc. HNO₃, Conc. H₂SO₄, 333 K, 3 h | Temperature control to prevent dinitration; reaction time. | 70% yield of 1-bromo-4-nitrobenzene (B128438). | nih.gov |

| Nitration | 2-Ethoxyphenol | Ferric nitrate (B79036) catalyst | Comparison of different nitrating agents. | Ferric nitrate found to be optimal, yielding 55.48% of 2-ethoxy-4-nitrophenol. | researchgate.net |

| Ethoxylation (SNAr) | 1-Bromo-2-chloro-4-nitrobenzene | Sodium Ethoxide (NaOEt) | Choice of solvent (e.g., Ethanol vs. DMF); temperature. | Selective replacement of chlorine is expected due to electronic activation by the nitro group. | stackexchange.com |

| Reduction (example) | 4-Bromo-2-ethoxy-1-nitrobenzene | Fe powder, EtOH, H₂O, AcOH, reflux | Catalyst loading (Fe powder); reaction time. | 96% yield of the corresponding aniline (B41778). |

By methodically applying these retrosynthetic principles and optimizing the classical reaction steps, the synthesis of this compound can be achieved with high selectivity and efficiency. The choice of the specific route will often depend on the availability and cost of the starting materials and the desired scale of the synthesis.

Considerations for Scalable Synthetic Pathways

The industrial production of this compound necessitates the development of synthetic pathways that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. The transition from laboratory-scale synthesis to large-scale manufacturing introduces a unique set of challenges, including managing reaction exotherms, minimizing waste, and optimizing purification processes. Two primary synthetic strategies can be envisioned for this target molecule, each with distinct advantages and drawbacks for scalability.

The most common laboratory syntheses for analogous compounds involve either the nitration of a pre-functionalized benzene ring or the etherification of a substituted phenol. These two approaches form the basis for potential scalable routes to this compound.

Route A: Etherification of 2-Bromo-4-nitrophenol

This pathway involves the Williamson ether synthesis, starting with the commercially available 2-Bromo-4-nitrophenol and reacting it with an ethylating agent in the presence of a base.

Route B: Nitration of 1-Bromo-2-ethoxybenzene

This alternative route begins with 1-Bromo-2-ethoxybenzene (2-bromophenetole) and introduces the nitro group via electrophilic aromatic substitution. The ethoxy group is an ortho-, para-director, leading to a mixture of products.

A critical aspect of scalable synthesis is the management of reaction conditions to ensure safety and product consistency. For instance, the nitration of aromatic compounds is a highly exothermic reaction that requires careful temperature control to prevent runaway reactions and the formation of dinitro byproducts. pbworks.com Industrial-scale nitrations often employ continuous flow reactors, which offer superior heat transfer and control compared to batch reactors, thereby enhancing safety and product quality.

The choice of reagents is also paramount. While laboratory procedures might use potent but hazardous reagents, industrial processes favor safer and more economical alternatives. For example, in the etherification route, the selection of the base and solvent is critical. While N,N-dimethylformamide (DMF) is a common solvent in lab-scale syntheses due to its high polarity and boiling point, its use on a large scale is often scrutinized due to toxicity and difficulties in recovery. chemicalbook.com

Purification is another significant hurdle in scaling up. Laboratory methods like column chromatography are generally not feasible for large quantities. chemicalbook.com Industrial processes rely on crystallization, distillation, or extraction, which must be optimized for efficiency and minimal solvent use. The separation of isomers, a common challenge in nitration reactions, can be particularly difficult and costly on a large scale. pbworks.com

Below is a comparative analysis of the two primary synthetic routes considering factors relevant to industrial-scale production.

Interactive Data Table: Comparative Analysis of Scalable Synthetic Routes

| Feature | Route A: Etherification | Route B: Nitration | Research Findings & Scalability Insights |

| Starting Materials | 2-Bromo-4-nitrophenol, Ethylating Agent (e.g., Diethyl Sulfate) | 1-Bromo-2-ethoxybenzene, Nitrating Mixture (HNO₃/H₂SO₄) | Availability and cost of starting materials are primary drivers. Both routes start from relatively simple precursors. |

| Key Transformation | Williamson Ether Synthesis | Electrophilic Aromatic Nitration | Etherification is generally a high-yielding and selective reaction. Nitration can produce isomeric byproducts, complicating purification. pbworks.com |

| Safety Concerns | Diethyl sulfate is a potent alkylating agent and a suspected carcinogen, requiring strict handling protocols. | Nitric/sulfuric acid mixtures are highly corrosive and the reaction is strongly exothermic, posing a risk of thermal runaway. pbworks.com | Continuous flow reactors are a key enabling technology for safely managing highly exothermic nitrations on an industrial scale. |

| Byproducts/Waste | Salt byproduct (e.g., sodium bromide), spent solvent. | Isomeric products (e.g., 1-bromo-2-ethoxy-6-nitrobenzene), large volumes of acidic wastewater. | The treatment and disposal of acidic waste from nitration are significant environmental and cost considerations. |

| Purification | Typically straightforward purification via crystallization or distillation if the reaction goes to completion. | Requires robust separation techniques to remove unwanted isomers, which can significantly impact overall yield and cost. pbworks.com | Recrystallization from solvents like ethanol is often used to isolate the desired para-nitro isomer from the more soluble ortho isomer. pbworks.com |

| Potential Yield | High | Moderate to High (dependent on selectivity) | While laboratory yields for similar etherifications can be high (e.g., 81% for a related compound), the overall yield for nitration is affected by the efficiency of isomer separation. pbworks.comchemicalbook.com |

Chemical Reactivity and Mechanistic Studies of 1 Bromo 2 Ethoxy 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 1-bromo-2-ethoxy-4-nitrobenzene. This reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the aromatic ring. The presence of electron-withdrawing groups is crucial for the stabilization of the intermediate formed during this process. libretexts.org

Reactivity Profile of the Bromine Atom

The bromine atom at the C1 position of this compound serves as a leaving group in SNAr reactions. Its reactivity is enhanced by the presence of the nitro group, which activates the aromatic ring towards nucleophilic attack. stackexchange.com The specific positioning of the substituents plays a critical role in determining which halide would be preferentially displaced in di-halogenated nitrobenzenes. For instance, in 2-bromo-1-chloro-4-nitrobenzene, the chlorine atom is more susceptible to substitution by a nucleophile like sodium ethoxide because resonance structures show a greater positive charge localization (carbocation character) at the carbon attached to the chlorine. stackexchange.com

Electron-Withdrawing and Electron-Donating Effects of Substituents on Aromatic Ring Activation

The activation of the aromatic ring in this compound towards SNAr is primarily governed by the powerful electron-withdrawing nature of the nitro (−NO₂) group. stackexchange.comlasalle.edu This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group (the bromine atom). libretexts.org In this configuration, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgcolby.edu

The ethoxy (−OCH₂CH₃) group, on the other hand, is generally considered an electron-donating group due to the presence of lone pairs on the oxygen atom, which can be donated to the aromatic ring via resonance. lasalle.edu However, in the context of SNAr reactions, the activating effect of the nitro group dominates.

The interplay of these electronic effects can be summarized as follows:

Nitro Group (−NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, especially when at the ortho or para position relative to the leaving group. stackexchange.com

Ethoxy Group (−OCH₂CH₃): An electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, its influence is overshadowed by the powerful activating effect of the nitro group.

Bromine Atom (−Br): While a halogen, it acts as a good leaving group in this activated system.

The table below illustrates the influence of typical electron-withdrawing and electron-donating groups on the reactivity of an aromatic ring in SNAr reactions.

| Substituent Type | Example | Effect on Aromatic Ring for SNAr |

| Strong Electron-Withdrawing | −NO₂ | Strong Activation |

| Moderate Electron-Withdrawing | −CN, −C(O)R | Activation |

| Halogen | −Br, −Cl | Weak Deactivation (Inductive) / Leaving Group |

| Electron-Donating | −OCH₃, −OCH₂CH₃, −CH₃ | Deactivation |

Regiochemical Outcomes in SNAr Transformations

The regiochemistry of SNAr reactions on substituted nitrobenzenes is highly predictable. Nucleophilic attack is favored at the carbon atom bearing the leaving group that is positioned ortho or para to a strongly electron-withdrawing group. libretexts.org In the case of this compound, the bromine atom is para to the nitro group. This para relationship allows for the delocalization of the negative charge of the intermediate Meisenheimer complex onto the nitro group, which is a key stabilizing factor for the reaction to proceed. stackexchange.com

Therefore, in SNAr reactions involving this compound, the incoming nucleophile will preferentially displace the bromine atom at the C1 position. For example, the reaction with a nucleophile such as an alkoxide would yield a 1-alkoxy-2-ethoxy-4-nitrobenzene derivative.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, offering a synthetic route to various amino compounds.

Transformations to Aromatic Amine Derivatives

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. wikipedia.org In the case of this compound, the primary product of this reduction is 2-bromo-4-ethoxyaniline. This transformation is significant as it converts an electron-withdrawing nitro group into an electron-donating amino group (−NH₂), which drastically alters the chemical properties and reactivity of the aromatic ring.

Investigation of Catalytic and Non-Catalytic Reduction Systems

A variety of reducing agents and systems can be employed to effect the transformation of the nitro group. The choice of reagent is often dictated by the presence of other functional groups within the molecule and the desired selectivity. commonorganicchemistry.com

Catalytic Reduction:

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used in the presence of hydrogen gas. commonorganicchemistry.com However, a potential side reaction with these catalysts is dehalogenation, which would remove the bromine atom. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel can sometimes be a better choice than Pd/C. commonorganicchemistry.com

Non-Catalytic Reduction:

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). commonorganicchemistry.com For instance, the reduction of a similar compound, 4-bromo-2-ethoxy-1-nitrobenzene, has been achieved using iron powder in a mixture of ethanol (B145695), water, and acetic acid.

Other Reducing Agents: Other reagents like sodium hydrosulfite (Na₂S₂O₄) and tin(II) chloride (SnCl₂) can also be used for the reduction of aromatic nitro compounds, often under milder conditions which can be advantageous for sensitive substrates. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is generally not suitable for the reduction of aromatic nitro compounds to anilines as it tends to form azo compounds. commonorganicchemistry.com

The following table summarizes common reduction systems for aromatic nitro compounds.

| Reduction System | Reagents | Comments |

| Catalytic Hydrogenation | H₂, Pd/C | Highly efficient, but can cause dehalogenation. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Effective, often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Metal in Acid | Fe, HCl/AcOH | A mild and common method. commonorganicchemistry.com |

| Metal in Acid | Zn, HCl/AcOH | Provides a mild reduction. commonorganicchemistry.com |

| Tin(II) Chloride | SnCl₂ | A mild reducing agent. commonorganicchemistry.com |

| Sodium Hydrosulfite | Na₂S₂O₄ | Useful when hydrogenation or acidic conditions are not suitable. |

Oxidation Reactions of the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) in this compound presents a target for oxidative transformations, although its direct conversion is not as straightforward as the oxidation of an alkyl side-chain. The presence of a deactivating nitro group and the ether linkage's relative stability influence the reaction conditions required.

Conversion to Carboxylic Acid Functionalities

The direct, one-step oxidation of the ethoxy group on this compound to a carboxylic acid is a challenging transformation. Standard strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), which readily oxidize alkyl chains on aromatic rings to carboxylic acids, are generally not effective for the direct conversion of an alkoxy group. libretexts.org Such reactions typically require a benzylic carbon atom, which is absent in the ethoxy substituent.

A plausible, albeit multi-step, synthetic route to convert the ethoxy group into a carboxylic acid functionality would likely involve the cleavage of the ether bond first. This could potentially be achieved by treatment with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) to yield the corresponding phenol, 2-bromo-5-nitrophenol. From this intermediate, introducing a carboxylic acid group would require further synthetic manipulations, which fall outside the direct oxidation of the original ethoxy moiety.

Alternative strategies reported for the conversion of nitroaromatic compounds to carboxylic acids often involve different starting materials or functional groups. For instance, the hydrolysis of nitriles is a common method for preparing carboxylic acids. libretexts.orglibretexts.org If one were to synthesize the corresponding carboxylic acid, a more viable route might start with a different precursor that allows for the introduction of the carboxyl group, rather than attempting a direct and difficult oxidation of the ethoxy group on this compound.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the three existing substituents: the bromo group, the ethoxy group, and the nitro group. lumenlearning.com The benzene (B151609) ring is rendered electron-deficient due to the presence of two deactivating groups (bromo and nitro), making it less reactive towards electrophiles than benzene itself. lumenlearning.com

The mechanism for EAS reactions involves an initial attack by an electrophile on the electron-rich aromatic ring to form a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu This step is typically the rate-determining step of the reaction. libretexts.orgmsu.edu The stability of this intermediate is crucial in determining the position of the incoming electrophile. The reaction concludes with the loss of a proton from the intermediate to restore the aromaticity of the ring. libretexts.orglibretexts.org

Directing Group Effects and Orientation Principles

The position of an incoming electrophile on the this compound ring is determined by the directing effects of the existing substituents. Each group influences the regioselectivity of the reaction based on its electronic properties (whether it donates or withdraws electrons) and its position on the ring. libretexts.org

Ethoxy Group (-OC₂H₅): This is an activating group and a strong ortho, para-director. The oxygen atom can donate a lone pair of electrons to the ring through resonance, which stabilizes the positive charge of the arenium ion when the attack occurs at the ortho and para positions. lumenlearning.comlibretexts.org

Bromo Group (-Br): Halogens are an anomalous class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can stabilize the arenium ion through resonance. lumenlearning.comlibretexts.org

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring both by induction and resonance, destabilizing the arenium ion, particularly when the attack is at the ortho and para positions. lumenlearning.comlibretexts.org

When multiple substituents are present, the directing effect of the most powerful activating group generally controls the orientation of substitution. stackexchange.com In this compound, the ethoxy group is the strongest activating group and will therefore dictate the position of the incoming electrophile.

The positions ortho and para to the ethoxy group are C3 and C5, respectively. The C1, C2, and C4 positions are already substituted. Therefore, electrophilic attack will be directed to the available C3 and C5 positions. Steric hindrance from the adjacent bromo group at C2 might slightly disfavor substitution at the C3 position, potentially making the C5 position the major site of reaction.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -Br | C1 | Inductively withdrawing, weakly resonance donating | Deactivating | Ortho, Para |

| -OC₂H₅ | C2 | Strongly resonance donating, inductively withdrawing | Activating | Ortho, Para |

| -NO₂ | C4 | Strongly inductively and resonance withdrawing | Strongly Deactivating | Meta |

Kinetic and Thermodynamic Analysis of Key Reactions

The rate of reaction is dependent on the energy of the transition state leading to the arenium ion. Activating groups, like the ethoxy group, donate electron density, which stabilizes the positive charge of the transition state and the arenium ion, thereby lowering the activation energy and increasing the reaction rate. libretexts.org Conversely, deactivating groups withdraw electron density, which destabilizes the transition state and the arenium ion, leading to a higher activation energy and a slower reaction rate. libretexts.org

| Substituent (in C₆H₅R) | Relative Rate of Nitration (Benzene = 1) |

|---|---|

| -OH | 1,000 |

| -CH₃ | 25 |

| -H | 1 |

| -Br | 0.030 |

| -NO₂ | 6 x 10⁻⁸ |

Thermodynamically, electrophilic aromatic substitution reactions are typically exothermic, with the restoration of the highly stable aromatic ring in the final step providing a strong driving force for the reaction. libretexts.org The distribution of products (e.g., the ratio of C3 to C5 substitution) will be governed by the relative thermodynamic stabilities of the transition states leading to the respective arenium ions.

Advanced Spectroscopic Characterization of 1 Bromo 2 Ethoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy of 1-Bromo-2-ethoxy-4-nitrobenzene reveals distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton to its position on the aromatic ring and the ethoxy substituent.

The aromatic region of the spectrum is particularly informative. The proton ortho to the nitro group and meta to the bromine atom (H-3) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The proton ortho to the bromine atom and meta to the nitro group (H-5) would appear at a slightly upfield position. The proton positioned between the ethoxy and nitro groups (H-6) will also have a characteristic chemical shift. The ethoxy group protons will present as a quartet for the methylene (-CH2-) group and a triplet for the methyl (-CH3) group, a classic ethyl pattern.

Based on available spectral data, the following assignments can be made:

| Peak Frequency (ppm) | Multiplicity | Coupling Constant (J) in Hz | Peak Integration (Number of Protons) | Proton(s) in Molecule |

| 8.30 | dd | J = 1.7, 0.4 Hz | 1H | H-3 |

| 8.06 | dd | J = 8.4, 1.7 Hz | 1H | H-5 |

| 7.26 | d | J = 8.4 Hz | 1H | H-6 |

| 4.21 | q | J = 7.0 Hz | 2H | -OCH2CH3 |

| 1.30 | t | J = 7.0 Hz | 3H | -OCH2CH3 |

This data is based on a publicly available spectrum and has been interpreted and assigned based on established principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronic environment of each carbon atom.

Due to the lack of a publicly available experimental ¹³C NMR spectrum for this compound, a predicted spectrum is presented below based on computational models. The aromatic carbons are expected to appear in the range of approximately 110-160 ppm. The carbon bearing the nitro group (C-4) and the carbon attached to the oxygen of the ethoxy group (C-2) are expected to be significantly deshielded. The carbon bonded to the bromine atom (C-1) will also show a characteristic chemical shift. The carbons of the ethoxy group will appear in the upfield region of the spectrum.

| Predicted Chemical Shift (ppm) | Carbon Atom |

| ~155 | C-2 |

| ~148 | C-4 |

| ~141 | C-1 |

| ~127 | C-6 |

| ~120 | C-5 |

| ~115 | C-3 |

| ~65 | -OCH2CH3 |

| ~14 | -OCH2CH3 |

Note: This data is predicted using computational software and may differ from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their adjacent positions. It would also show a correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated aromatic carbons (C-3, C-5, and C-6) and the carbons of the ethoxy group by correlating their signals with the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Nitro Group (NO₂): The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring will give rise to several bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region.

Ether Linkage (C-O-C): The asymmetric C-O-C stretching of the aryl-alkyl ether is expected to produce a strong absorption band around 1200-1275 cm⁻¹, while the symmetric stretch will appear around 1020-1075 cm⁻¹.

Alkyl Group (C-H): The C-H stretching vibrations of the ethyl group will be observed in the 2850-2980 cm⁻¹ range.

C-Br Bond: The C-Br stretching vibration typically appears in the low-frequency region of the spectrum, often below 600 cm⁻¹.

A table of expected characteristic FT-IR absorption bands is provided below:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Alkyl (Ethoxy) |

| 1570 - 1500 | Asymmetric NO₂ Stretch | Nitro |

| 1600 - 1400 | C=C Stretch | Aromatic |

| 1370 - 1300 | Symmetric NO₂ Stretch | Nitro |

| 1275 - 1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1075 - 1020 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 900 - 650 | C-H Out-of-plane Bend | Aromatic |

| < 600 | C-Br Stretch | Bromo |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy provides complementary information to FT-IR. While vibrations that cause a change in dipole moment are strong in the IR spectrum, vibrations that cause a change in polarizability are strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are directly related to the electronic structure of the molecule, particularly the nature and extent of its conjugated system.

The benzene ring in this compound is the primary chromophore, the part of the molecule that absorbs light. The substituents on the ring—the nitro group (NO₂), the ethoxy group (O-CH₂CH₃), and the bromine atom (Br)—significantly influence the UV-Vis spectrum.

Chromophores and Auxochromes: The nitro group is a strong chromophore and a powerful electron-withdrawing group. It extends the conjugation of the benzene ring through resonance, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The ethoxy group and the bromine atom are considered auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. The ethoxy group, an electron-donating group, and the halogen bromine, also influence the electronic transitions.

Electronic Transitions: The UV-Vis spectrum of aromatic compounds like this one is typically characterized by several absorption bands corresponding to π → π* and n → π* transitions.

The intense bands are usually due to π → π* transitions within the aromatic system. For nitrobenzene (B124822), a strong absorption band is observed around 240-252 nm. hw.ac.uknih.gov

The nitro group also allows for n → π* transitions, which involve the non-bonding electrons on the oxygen atoms. These transitions are typically weaker in intensity and appear at longer wavelengths. Nitrobenzene exhibits a weak absorption band around 350 nm. nih.gov

The presence of the ethoxy group, as seen in phenetole, results in strong absorption bands around 271 nm and 277.5 nm. guidechem.com Bromobenzene shows absorption maxima at approximately 214 nm and a broader band in the 260-270 nm region. uwosh.edunih.gov

For this compound, the combined effects of these groups on the benzene chromophore are expected to result in a complex spectrum with absorptions shifted to longer wavelengths (bathochromic shift) due to the extended conjugation provided by the substituents. The interaction between the electron-donating ethoxy group and the electron-withdrawing nitro group, in particular, enhances this effect.

Table 1: Comparison of UV Absorption Maxima (λmax) for Related Benzene Derivatives

| Compound | Substituent(s) | λmax (nm) | Type of Transition (Typical) |

| Nitrobenzene | -NO₂ | ~252, ~350 | π → π, n → π |

| Bromobenzene | -Br | ~214, ~265 | π → π |

| Phenetole (Ethoxybenzene) | -OCH₂CH₃ | ~271, ~278 | π → π |

This table presents typical absorption maxima found in the literature to illustrate the electronic effects of different substituents on the benzene chromophore. nih.govguidechem.comnih.govstackexchange.comdocbrown.info The exact λmax for this compound would require experimental measurement.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis.

Exact Mass Measurement: HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the parent molecule and its fragments. The calculated monoisotopic mass of this compound (C₈H₈BrNO₃) is 244.9688 Da, a value that can be experimentally verified by HRMS to confirm the molecular formula.

Fragmentation Analysis: In the mass spectrometer, molecules are ionized and then fragmented. The pattern of fragmentation provides a molecular fingerprint that is used to deduce the original structure. For this compound, the fragmentation is influenced by the different substituents.

Key predictive fragmentation pathways include:

Isotopic Pattern of Bromine: A key diagnostic feature in the mass spectrum will be the presence of two peaks of nearly equal intensity for any bromine-containing fragment, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br. This M and M+2 pattern is a clear indicator of the presence of a single bromine atom.

Loss of Nitro Group: Nitroaromatic compounds commonly exhibit fragmentation through the loss of the nitro group (NO₂; 46 Da) or nitric oxide (NO; 30 Da). nih.govyoutube.com

Fragmentation of the Ethoxy Group: Ethers often undergo cleavage of the C-O bond or rearrangement. A common fragmentation for ethoxybenzenes is the loss of ethylene (B1197577) (C₂H₄; 28 Da) via a McLafferty-type rearrangement, or the loss of an ethyl radical (•C₂H₅; 29 Da).

Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br; 79 or 81 Da). The remaining phenyl cation fragment often appears at m/z 77. chegg.com

The analysis of these characteristic fragments allows for the comprehensive structural confirmation of this compound.

Table 2: HRMS Data for this compound

| Property | Data |

| Molecular Formula | C₈H₈BrNO₃ |

| Monoisotopic Mass (Calculated) | 244.9688 Da |

| Predicted Key Fragments | m/z (of ⁷⁹Br isotope) |

| [M - C₂H₄]⁺ | 216.9481 |

| [M - NO₂]⁺ | 198.9760 |

| [M - OC₂H₅]⁺ | 199.9603 |

| [C₆H₄BrO]⁺ (from loss of C₂H₄ and NO₂) | 170.9447 |

| [C₆H₄NO₂]⁺ (from loss of Br and C₂H₄) | 122.0237 |

| [C₆H₅]⁺ | 77.0391 |

Computational Chemistry and Theoretical Modeling of 1 Bromo 2 Ethoxy 4 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scholarsresearchlibrary.com For 1-bromo-2-ethoxy-4-nitrobenzene, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in predicting its properties with a high degree of accuracy. scholarsresearchlibrary.comunpatti.ac.id These calculations form the foundation for understanding the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. unpatti.ac.id

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-Br | Data not available |

| Bond Length (Å) | C-N (Nitro) | Data not available |

| Bond Length (Å) | C-O (Ethoxy) | Data not available |

| Bond Angle (°) | C-C-Br | Data not available |

| Dihedral Angle (°) | C-C-O-C | Data not available |

| Dihedral Angle (°) | C-C-N-O | Data not available |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized mainly on the benzene (B151609) ring and the electron-donating ethoxy group. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. researchgate.net This distribution facilitates charge transfer from the ring system to the nitro group upon electronic excitation. A smaller HOMO-LUMO gap suggests higher reactivity and a propensity for the molecule to be more polarizable. researchgate.net

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. researchgate.net

This analysis helps in the assignment of specific vibrational modes to the observed spectral bands. Key predicted vibrations for this molecule would include the symmetric and asymmetric stretching of the NO₂ group, C-Br stretching, C-O-C stretching of the ethoxy group, and various aromatic C-H and C=C vibrations. researchgate.netresearchgate.net

Table 3: Illustrative Comparison of Key Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table demonstrates how theoretical vibrational data is presented. Specific calculated and experimental values for this compound were not found.)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR/FT-Raman) | Assignment |

|---|---|---|---|

| ν(NO₂) asym | Data not available | Data not available | Nitro asymmetric stretch |

| ν(NO₂) sym | Data not available | Data not available | Nitro symmetric stretch |

| ν(C-O-C) | Data not available | Data not available | Ethoxy ether stretch |

| ν(C-Br) | Data not available | Data not available | Carbon-Bromine stretch |

| ν(C-H) aromatic | Data not available | Data not available | Aromatic C-H stretch |

Computational Prediction of NMR Chemical Shifts

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the ¹H and ¹³C NMR spectra of molecules. liverpool.ac.uk

For this compound, these calculations would provide theoretical chemical shifts for each unique proton and carbon atom. By comparing these predicted values with experimental NMR data, a definitive assignment of the signals in the experimental spectrum can be achieved. chegg.comchegg.com The calculations would reflect the electronic environment of each nucleus; for instance, protons and carbons near the electron-withdrawing nitro group would be shifted downfield (higher ppm), while those near the electron-donating ethoxy group would be shifted upfield. chemicalbook.com

Table 4: Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for this compound (Note: The table shows the format for comparing calculated and experimental NMR data. chegg.comchegg.com Specific calculated values are not available.)

| Proton | Calculated Chemical Shift (GIAO-DFT) | Experimental Chemical Shift |

|---|---|---|

| -CH₃ (ethoxy) | Data not available | ~1.30 |

| -CH₂- (ethoxy) | Data not available | ~4.21 |

| Ar-H (ortho to NO₂) | Data not available | ~8.30 |

| Ar-H (meta to NO₂) | Data not available | ~8.06 |

| Ar-H (ortho to Br) | Data not available | ~7.26 |

Quantum Chemical Descriptors for Reactivity and Selectivity

Beyond HOMO-LUMO energies, DFT calculations can provide a suite of quantum chemical descriptors that quantify the reactivity and selectivity of this compound. oup.comacs.org These descriptors are derived from the electronic structure and are used in Quantitative Structure-Activity Relationship (QSAR) studies. scholarsresearchlibrary.com

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ²/2η.

These parameters would help in predicting how this compound might interact with other reagents, for example, in nucleophilic aromatic substitution reactions, where the electron-deficient ring is susceptible to attack.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While DFT calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.govnrel.gov MD simulations model the movements of atoms and molecules over time based on a classical force field. youtube.com

For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or acetonitrile) and track its dynamics. This approach is invaluable for understanding:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar nitro group and the hydrogen-bond-accepting ethoxy group.

Intermolecular Interactions: Quantifying the strength and nature of interactions (e.g., van der Waals, electrostatic) between the solute and solvent.

Conformational Dynamics: How the presence of a solvent affects the conformational preferences of the ethoxy group.

These simulations provide a bridge between the theoretical properties of an isolated molecule and its behavior in a real-world chemical environment, offering insights that are crucial for predicting solubility, reactivity in solution, and transport properties. nih.gov

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms and characterizing the fleeting transition states involved in the chemical transformations of this compound. While direct computational studies specifically targeting this molecule are not extensively documented in publicly available research, a wealth of theoretical investigations into analogous halogenated nitroaromatic systems allows for a robust extrapolation of its likely mechanistic pathways.

The primary reaction of interest for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromide or, less commonly, the nitro or ethoxy group. Computational models are crucial for distinguishing between the two principal mechanistic pathways for SNAr reactions: a stepwise route involving a stable Meisenheimer intermediate and a concerted, single-step process. acs.orgnih.gov

In the context of this compound, the presence of a strong electron-withdrawing nitro group at the para position is known to significantly activate the aromatic ring for nucleophilic attack. nih.govwikipedia.org This activation stabilizes the accumulation of negative charge on the ring during the reaction. acs.org Computational studies on similar molecules, such as p-chloronitrobenzene, have shown that the addition of a nucleophile is the rate-limiting step. nih.govamazonaws.com This initial attack leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability and nature of this intermediate are central to the reaction's progression.

Theoretical calculations for related systems indicate that the reaction can proceed via a Meisenheimer-like transition state. nih.gov For instance, in the reaction of p-chloronitrobenzene with the anion of chloromethyl phenyl sulfone, DFT calculations (using methods like PBE1PBE/6-311+G(2d,p)) have been employed to map the potential energy surface and identify the transition states for nucleophilic attack at different positions on the ring. amazonaws.com

The choice between a stepwise and a concerted mechanism is subtle. Recent computational and experimental work has challenged the long-held belief that all SNAr reactions proceed stepwise, providing evidence for concerted mechanisms in certain cases. acs.org Factors that favor a concerted pathway include a better leaving group (like bromide) and weaker electron-withdrawing activation. masterorganicchemistry.com Given that this compound has a good leaving group (Br) and is activated by a single nitro group, the possibility of a concerted mechanism under specific reaction conditions cannot be ruled out.

Computational models can predict the activation energies (ΔG‡) for these pathways. For analogous SNAr reactions, these calculated barriers provide insight into reaction kinetics. For example, DFT studies on the substitution of 5-bromo-1,2,3-triazines with phenols revealed a concerted SNAr mechanism. acs.org The table below presents representative computational data for SNAr reactions of analogous aromatic compounds, illustrating the types of energetic and geometric parameters that would be determined for this compound.

| Reactant System | Nucleophile | Computational Method | Solvent Model | Calculated Parameter | Value | Reference |

|---|---|---|---|---|---|---|

| p-Chloronitrobenzene | Anion of Chloromethyl Phenyl Sulfone | PBE1PBE/6-311+G(2d,p) | PCM (DMF) | ΔG of TS (ortho addition) | Data Not Specified | amazonaws.com |

| p-Chloronitrobenzene | Anion of Chloromethyl Phenyl Sulfone | PBE1PBE/6-311+G(2d,p) | PCM (DMF) | ΔG of TS (para addition) | Data Not Specified | amazonaws.com |

| 5-Bromo-1,2,3-triazine | Phenol | B3LYP-D3(BJ)/6-31+G(d) | PCM (THF) | Mechanism Type | Concerted | acs.org |

Transition state geometries in these reactions are characterized by the partial formation of the new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group. For a stepwise mechanism, the transition state for the first step would resemble the Meisenheimer intermediate, with the nucleophile and the leaving group both partially bonded to the ipso-carbon. In a concerted reaction, there would be only one transition state where the bond-forming and bond-breaking processes occur simultaneously. Computational modeling allows for the precise determination of bond lengths, bond angles, and charge distributions within these transient structures, offering a detailed picture of the reaction coordinate.

Synthetic Applications and Derivative Chemistry of 1 Bromo 2 Ethoxy 4 Nitrobenzene

Role as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of reactive sites on 1-Bromo-2-ethoxy-4-nitrobenzene makes it a strategic starting material for the construction of elaborate molecular architectures. The presence of the electron-withdrawing nitro group, the displaceable bromo group, and the ether linkage provides multiple handles for sequential chemical transformations.

Chemists utilize this compound as a foundational element, introducing further complexity through reactions that target each functional group. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The nitro group can be readily reduced to an amine, which then opens up a plethora of further derivatization possibilities, including diazotization and amide bond formation. The ethoxy group, while generally more stable, can be cleaved or modified under specific conditions. This multi-faceted reactivity allows for the systematic assembly of complex structures, including those with applications in materials science and medicinal chemistry. For example, related brominated nitrobenzene (B124822) derivatives are used as precursors in the synthesis of nonsymmetrically substituted phenazine (B1670421) derivatives.

Preparation of Pharmaceutical Intermediates and Lead Compounds

The structural motifs present in this compound are relevant to the pharmaceutical industry. While direct use may vary, structurally similar compounds are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the synthesis of dapagliflozin, a medication used for the treatment of type 2 diabetes. Intermediates with a similar bromo- and ether-substituted benzene (B151609) core, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are crucial for constructing the final drug molecule. google.comgoogle.com The synthesis of these intermediates often involves multi-step processes where the strategic placement of the bromo and alkoxy groups is essential for the final molecular assembly. google.comgoogle.com

The ability to selectively modify the different positions of the this compound ring system is critical for creating libraries of compounds for drug discovery programs. These libraries can then be screened for biological activity, leading to the identification of new lead compounds.

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound provides a scaffold that can be systematically modified to probe these relationships.

The bromo group is an excellent handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. By replacing the bromine with various other groups, chemists can explore the steric and electronic requirements of a biological target.

Table 1: Examples of Reactions at the Bromo Position

| Reaction Type | Reagents | Product Type | Purpose in SAR |

|---|---|---|---|

| Suzuki Coupling | Aryl or alkyl boronic acids, Palladium catalyst, Base | Biaryl or alkyl-aryl compounds | To explore the effect of different aromatic or aliphatic substituents on activity. |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | N-Aryl compounds | To introduce basic nitrogen centers and explore hydrogen bonding interactions. |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts, Base | Aryl-alkyne compounds | To introduce rigid, linear linkers and probe deeper into binding pockets. |

Research on related bromo-containing chromene structures, which act as antagonists for antiapoptotic Bcl-2 proteins, has shown that the bromo substituent is not always essential for bioactivity and can be replaced by various alkyl groups to enhance potency. nih.gov

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group. This transformation is a key step in many synthetic pathways.

Table 2: Common Transformations of the Nitro Group

| Reaction | Typical Reagents | Resulting Functional Group | Significance |

|---|---|---|---|

| Reduction | Fe/HCl, SnCl₂/HCl, H₂/Pd-C | Amino (-NH₂) | A key step for introducing a basic and nucleophilic site, enabling further reactions like acylation or diazotization. |

The resulting aniline (B41778) derivative is a versatile intermediate itself, serving as a precursor for ureas, sulfonamides, and other structures frequently found in biologically active molecules.

The ethoxy group can also be a point of modification to fine-tune a molecule's properties, such as solubility and lipophilicity. While the ether linkage is relatively stable, the ethyl group can be varied by starting with different alkylating agents during the initial synthesis (e.g., Williamson ether synthesis from the corresponding phenol). researchgate.net

More complex modifications involve elongating the chain. For example, a derivative of 4-nitrobromobenzene was synthesized with a long ethylene (B1197577) glycol tetraacetic acid (EGTA) unit attached via an ether linkage. acs.org This was done to create a "caged" calcium compound with specific photophysical properties, demonstrating that significant structural changes can be made at this position to impart novel functions. acs.org

Applications in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound and its derivatives find use in the agrochemical and specialty chemical sectors. In agrochemistry, the development of new pesticides often relies on intermediates that allow for the creation of diverse molecular libraries for screening. For instance, a related compound, 1-bromo-4-methyl-2-nitrobenzene, is known as a synthetic intermediate for pyrethroid insecticides. researchgate.net

In the realm of specialty chemicals, nitroaromatic compounds are traditional precursors to dyes and pigments. The reduction of the nitro group to an amine, followed by diazotization and coupling reactions, is a classic pathway to brightly colored azo dyes. The specific substituents on the benzene ring, such as the bromo and ethoxy groups, can be used to tune the color and properties (like lightfastness and solubility) of the final dye molecule.

Lack of Sufficient Data for Comprehensive Article Generation

A thorough investigation into the synthetic applications and derivative chemistry of this compound, with a specific focus on its role in the development of novel functional materials with tailored electronic and optical properties, has revealed a significant scarcity of available research data. Despite extensive searches of scientific databases and scholarly articles, there is insufficient information to construct a detailed and informative article based on the provided outline.

The existing literature does not appear to contain specific studies detailing the use of this compound as a key building block for materials with customized electronic and optical characteristics. While general information regarding the physical and chemical properties of the compound is available, its specific applications in the field of materials science, as requested, are not well-documented in accessible research. The search for detailed research findings, including data on the electronic and optical properties of its derivatives, did not yield the specific results necessary to fulfill the requirements of the requested article.

Consequently, it is not possible to generate a professional and authoritative article that adheres to the strict content inclusions of data tables and detailed research findings as outlined in the user's instructions. The absence of foundational research in this specific area prevents the creation of a scientifically accurate and comprehensive piece on the "Development of Novel Functional Materials with Tailored Electronic and Optical Properties" derived from this compound.

Therefore, this report concludes that there is a lack of available data to proceed with the generation of the requested article.

Future Research Directions and Emerging Opportunities

Discovery of Novel and Sustainable Synthetic Pathways

Current synthetic routes to substituted nitroaromatic compounds often rely on classical nitration and halogenation reactions, which may involve harsh conditions and the generation of significant waste. Future research is anticipated to focus on the development of more sustainable and efficient synthetic pathways to 1-Bromo-2-ethoxy-4-nitrobenzene.

Key areas for investigation include:

Catalytic Direct C-H Functionalization: Moving away from traditional multi-step syntheses, the direct, regioselective C-H bromination, and ethoxylation of a suitable nitrobenzene (B124822) precursor using catalytic methods would represent a significant advancement in atom economy and sustainability.

Flow Chemistry Synthesis: The use of microreactor technology could enable safer and more efficient synthesis by offering precise control over reaction parameters, especially for potentially exothermic nitration reactions. This approach can also minimize the handling of hazardous intermediates.

Biocatalytic Routes: Exploring enzymatic transformations for the synthesis of this compound could offer high selectivity under mild conditions, reducing the environmental impact of the synthesis.

A comparative analysis of a potential sustainable pathway against a traditional route is presented below.

| Feature | Traditional Synthesis | Potential Sustainable Pathway |

| Starting Material | Substituted Benzene (B151609) | Nitrobenzene |

| Key Transformations | Electrophilic Aromatic Substitution (Nitration, Bromination), Nucleophilic Aromatic Substitution (Ethoxylation) | Catalytic C-H Activation/Functionalization |

| Reagents | Strong acids (H₂SO₄, HNO₃), Halogenating agents (Br₂), Strong bases | Transition metal catalysts, Mild oxidants, Ethanol (B145695) |

| Byproducts | Acidic waste, inorganic salts | Water, recoverable catalyst |

| Energy Consumption | Often requires heating | Potentially lower energy input |

Advanced Functionalization and Polymerization Strategies

The functional groups of this compound offer multiple handles for subsequent chemical modifications. Future research will likely exploit these features for the creation of more complex molecules and materials.

Cross-Coupling Reactions: The bromo substituent is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net Research into applying these reactions to this compound could yield a diverse library of novel compounds with potential applications in materials science and medicinal chemistry. The reactivity of related compounds like 1-bromo-4-nitrobenzene (B128438) in such catalytic reactions suggests similar potential for this molecule. researchgate.net

Nitro Group Reduction and Derivatization: The selective reduction of the nitro group to an amine would open up a vast array of further functionalization possibilities, including amide bond formation, diazotization, and the synthesis of heterocyclic systems.

Polymerization: While not traditionally considered a monomer, the difunctional nature of this compound (a polymerizable halide and a modifiable nitro group) could be exploited in novel polymerization strategies. For instance, after reduction of the nitro group, the resulting amino bromo ethoxy benzene could undergo polycondensation reactions to form novel aromatic polymers with tailored electronic and physical properties.

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis for building molecular complexity in a single pot. ub.edu The unique electronic and steric properties of this compound make it an intriguing candidate for inclusion in such processes.

Future research could explore:

Sequential Cross-Coupling/Cyclization Reactions: A scenario where the bromo group undergoes a cross-coupling reaction, followed by an intramolecular cyclization involving the ethoxy or a modified nitro group, could lead to the efficient synthesis of complex heterocyclic scaffolds.

MCRs Involving the Nitro Group: The development of novel MCRs where the nitro group of this compound participates directly or after in-situ reduction would be a significant contribution to synthetic methodology.

The potential for cascade reactions is highlighted by the differing reactivity of the functional groups, which can be addressed sequentially under different catalytic conditions.

| Reaction Step | Functional Group | Potential Transformation |

| Step 1 | Bromo Group | Palladium-catalyzed cross-coupling |

| Step 2 | Nitro Group | Metal-catalyzed reduction to amine |

| Step 3 | Resulting Amine | Intramolecular condensation/cyclization |

Theoretical Predictions for Unexplored Reactivity and Applications

Computational chemistry and theoretical predictions are becoming increasingly vital in guiding experimental research. For this compound, theoretical studies can provide invaluable insights into its electronic structure, reactivity, and potential applications.

Mapping the Reactivity Landscape: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, guiding the development of new functionalization strategies. For instance, computational studies on the radical anion of the related 1-bromo-4-nitrobenzene have revealed altered reactivity in ionic liquids, a phenomenon that could be explored for this compound. rsc.org

Designing Novel Materials: Theoretical modeling can predict the electronic and optical properties of polymers and other materials derived from this compound, accelerating the discovery of new functional materials.

Predicting Biological Activity: Molecular docking and other computational methods could be used to screen for potential biological targets of derivatives of this compound, opening up avenues for drug discovery.

The computed properties from databases like PubChem provide a starting point for more advanced theoretical investigations. nih.gov

| Computed Property | Value | Significance for Future Research |

| Molecular Weight | 246.06 g/mol nih.gov | Basic parameter for all synthetic and analytical work. |

| XLogP3 | 2.8 nih.gov | Indicates moderate lipophilicity, relevant for predicting solubility and potential biological interactions. |

| Polar Surface Area | 55.1 Ų nih.gov | Influences membrane permeability and interactions with biological macromolecules. |

By systematically pursuing these future research directions, the scientific community can expect to uncover a wealth of new chemistry and applications for this compound, solidifying its role as a valuable building block in the landscape of modern chemical science.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Bromo-2-ethoxy-4-nitrobenzene, and how do directing groups influence the reaction sequence?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. Introduce the ethoxy group first via nucleophilic aromatic substitution (e.g., using ethanol and a base), followed by bromination. Nitration is performed last due to the strong meta-directing effect of the nitro group. Careful temperature control (<50°C) during nitration prevents side reactions. Characterization via (to confirm substitution patterns) and HPLC (to assess purity >98%) is critical .

- Directing Effects : The ethoxy group (ortho/para-directing) and nitro group (meta-directing) compete, requiring precise stoichiometry and reaction timing to avoid undesired isomers.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to separate impurities.

- Spectroscopy : confirms the presence of the nitro group (δ ~148 ppm) and ethoxy carbon (δ ~65 ppm). IR spectroscopy identifies NO stretching (~1520 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 246.973 (calculated for CHBrNO).

Q. What are the optimal storage conditions to prevent decomposition of this compound?

- Storage Protocol : Store in amber vials at −20°C under inert gas (Ar/N) to avoid photodegradation and hydrolysis. Pre-dry solvents (e.g., molecular sieves) when preparing stock solutions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents in this compound impact its reactivity in cross-coupling reactions?

- Challenges : The nitro group’s electron-withdrawing nature reduces electron density at the bromine site, slowing Suzuki-Miyaura couplings. Steric hindrance from the ethoxy group further complicates palladium catalyst access.

- Optimization : Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance coupling efficiency. Alternative methods like Ullmann coupling may be preferable for aryl ether linkages .

Q. What computational methods can predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and Fukui indices to identify reactive sites. For example, nitration at the para position relative to ethoxy is favored due to higher electron density .

- Validation : Compare computational results with experimental coupling constants and X-ray crystallography data (if available) .

Q. How can isotopic labeling (e.g., ) of the nitro group aid in mechanistic studies of this compound?

- Application : -labeled nitro groups enable tracking via or isotope-ratio MS during reduction reactions (e.g., catalytic hydrogenation to amines). This clarifies intermediates and kinetic isotope effects (KIEs) .

Q. What strategies mitigate competing side reactions during functionalization of the bromine site in crowded aromatic systems?

- Solutions :

- Protecting Groups : Temporarily protect the nitro group (e.g., reduction to NH followed by acetylation) before bromine substitution.

- Microwave-Assisted Synthesis : Accelerates reaction rates, reducing decomposition risks .

Data Contradictions and Resolutions

- Nitration Yield Variability : reports 99% purity for 1-bromo-4-nitrobenzene, but analogous synthesis of this compound may yield <85% due to steric clashes. Resolution: Optimize nitrating agent (e.g., HNO/HSO vs. acetyl nitrate) .

- Crystallographic Refinement : SHELXL ( ) is robust for small molecules, but twinning or disorder in nitro/ethoxy groups requires alternative software (e.g., Olex2) for accurate refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。